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Cat. No.: B12092344 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing

metatartaric acid. The information focuses on the critical role of pH in the efficacy and stability

of metatartaric acid, particularly in the context of preventing tartrate crystallization in wine.

Frequently Asked Questions (FAQs)
Q1: What is metatartaric acid and what is its primary function?

Metatartaric acid is a polymeric lactone derived from the dehydration of L-tartaric acid at high

temperatures.[1][2] Its primary application in oenology is to inhibit the crystallization of

potassium bitartrate and, to a lesser extent, calcium tartrate, thus ensuring the tartaric stability

of wine.[1][3] It is used as a food additive with the E number E353.[1][3]

Q2: How does pH affect the performance of metatartaric acid?

The pH of the wine significantly influences the effectiveness of metatartaric acid. Generally, a

higher pH leads to greater instability of the wine and a shorter duration of protection against

tartrate precipitation provided by metatartaric acid.[4][5] This is because the dissociation of

tartaric acid is pH-dependent; at higher pH levels, there is a greater proportion of bitartrate and

tartrate ions, which increases the likelihood of salt precipitation.[6][7]

Q3: What is the relationship between temperature and metatartaric acid performance?
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Metatartaric acid's stability is highly sensitive to temperature.[4][5] At warmer temperatures,

the hydrolysis of metatartaric acid back into tartaric acid accelerates, leading to a rapid loss of

its inhibitory effect.[4][5][8] Therefore, its use is generally recommended for wines intended for

consumption within a shorter timeframe and stored at cool temperatures.[4]

Q4: For how long can metatartaric acid protect a wine from tartrate precipitation?

The duration of protection is dependent on both the wine's pH and its storage temperature.[4]

[8] In one study, under experimental conditions, metatartaric acid could not protect the wine

for longer than one month.[4] However, some sources suggest it can be effective for over a

year under optimal conditions.[1][2] It is crucial to consider the specific wine matrix and storage

conditions.

Q5: What is the maximum permitted dosage of metatartaric acid in wine?

The internationally recognized maximum dosage for metatartaric acid in wine is 10 g/hL (100

mg/L).[1][9]
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Issue Possible Cause(s) Recommended Action(s)

Rapid loss of tartrate stability

after metatartaric acid addition.

High storage temperature:

Elevated temperatures

accelerate the hydrolysis of

metatartaric acid, reducing its

efficacy.[4][5]

Store the treated wine at a

consistently cool temperature,

ideally below 20°C (68°F), to

prolong the effectiveness of

the metatartaric acid.[10][11]

High wine pH: The

effectiveness of metatartaric

acid decreases as the pH of

the wine increases.[4][5]

Monitor the pH of the wine

before treatment. In wines with

a pH above 3.5, the protective

effect of metatartaric acid will

be shorter.[6][7] Consider

alternative or combined

stabilization methods for high-

pH wines.

Formation of haze or

cloudiness after adding

metatartaric acid.

Use in very cold wines: Adding

metatartaric acid to wines that

are too cold can lead to the

formation of reversible or

irreversible cloudiness.[1][2]

Ensure the wine is not

excessively cold during the

addition of metatartaric acid.

High protein content: Wines

with high protein content may

develop haze when treated

with metatartaric acid.[1][2]

It is advisable to ensure the

wine is protein-stable before

adding metatartaric acid.

Interaction with lysozyme:

Residual lysozyme in the wine

can precipitate with

metatartaric acid.

Confirm that there is no

residual lysozyme in the wine

prior to treatment.

Metatartaric acid does not

dissolve properly.

Incorrect water temperature:

Using warm or hot water to

dissolve metatartaric acid will

cause immediate hydrolysis,

rendering it ineffective.[2]

Always dissolve metatartaric

acid in cold water.
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Ineffective stabilization against

calcium tartrate.

Limited efficacy: While

metatartaric acid has some

effect, it is generally less

effective against calcium

tartrate precipitation compared

to potassium bitartrate.[7] Its

effect on calcium tartrate is

also temporary due to

hydrolysis.[7][12]

For wines with a high risk of

calcium tartrate instability,

consider alternative methods

such as the use of specific ion

exchange resins or

electrodialysis.[7][13]

Data Presentation
Table 1: Impact of pH on the Tartaric Stability of White Wine Treated with 10 g/hL of

Metatartaric Acid at 20°C

pH
Tartaric Stability (Arbitrary
Units)1

Efficacy Duration

3.0 High Longer

3.2 Moderate-High Moderate-Longer

3.5 Moderate Moderate

3.7 Low-Moderate Shorter

3.9 Low Shortest

1Based on a study showing a polynomial relationship between tartaric stability and pH, where

higher pH correlates with higher instability.[4]

Table 2: Influence of Temperature on the Effectiveness of Metatartaric Acid in White Wine (pH

3.2)
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Temperature
Tartaric Stability (Arbitrary
Units)2

Rate of Efficacy Decrease

12°C High Slower

20°C Moderate Moderate

35°C Low Rapid

2Based on a study indicating a linear relationship between temperature and tartaric stability,

with higher temperatures leading to greater instability due to faster hydrolysis of metatartaric
acid.[4]

Experimental Protocols
Protocol 1: Evaluation of Tartaric Stability using Electrical Conductivity (Mini-Contact Test)

This protocol is adapted from the principles of conductimetric analysis to assess the tartaric

stability of a wine.

1. Principle: The precipitation of potassium bitartrate (KHT) from a supersaturated solution

(wine) leads to a decrease in the electrical conductivity of the solution. The magnitude of this

decrease after seeding with KHT crystals is an indicator of the wine's instability.

2. Materials and Equipment:

Conductivity meter with a temperature probe

Thermostatic bath or cryostat capable of maintaining a temperature of -4°C

Magnetic stirrer and stir bars

Beakers or sample vessels

Micronized potassium bitartrate (KHT) crystals (as a seeding agent)

Filtered wine sample

3. Procedure:
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Place a 100 mL aliquot of the filtered wine sample into a beaker with a magnetic stir bar.

Cool the wine sample to -4°C in the thermostatic bath while stirring gently.

Once the temperature is stable, measure and record the initial conductivity (Cinitial) of the

wine.

Add a standardized amount of micronized KHT crystals (e.g., 4 g/L) to the wine sample.

Continue stirring at a constant rate and monitor the conductivity for a defined period (e.g., 4

minutes).

Record the final conductivity (Cfinal) at the end of the test period.

4. Data Analysis: Calculate the percentage drop in conductivity using the following formula:

% Conductivity Drop = [(Cinitial - Cfinal) / Cinitial] * 100

5. Interpretation: A larger percentage drop in conductivity indicates a higher degree of tartaric

instability. A wine is often considered stable if the conductivity drop is below a certain threshold

(e.g., <5%).
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Caption: Experimental workflow for assessing metatartaric acid performance.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12092344?utm_src=pdf-body-img
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Environmental Conditions
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Caption: Logical relationship of pH and temperature on metatartaric acid efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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